Cilnidipine
Overview
Description
Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . Developed jointly by Fuji Viscera Pharmaceutical Company and Ajinomoto, Japan, it was approved in 1995 . It’s approved in several countries including China, Japan, Korea, India, and some countries in the European Union .
Synthesis Analysis
Cilnidipine is synthesized through a process involving diketene reacting with 2-methoxyethanol and cinnamyl alcohol . This produces 2-methoxyethyl acetoacetate and cinnamyl acetoacetate. The former reacts with cinnamyl 2-aminocrotonate under mild Hantzsch cyclization conditions to produce cilnidipine .
Molecular Structure Analysis
Cilnidipine has a molecular formula of C27H28N2O7 . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The molecular weight is 492.5 g/mol .
Chemical Reactions Analysis
Analytical methods for Cilnidipine analysis have been developed, with high-performance liquid chromatography and ultraviolet spectroscopy being the most prevalent . These methods are used for the analysis of Cilnidipine alone and in combination with other drugs .
Physical And Chemical Properties Analysis
Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid . It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .
Scientific Research Applications
Unique Mechanism and Broad Applications
Cilnidipine is distinct from classical calcium channel blockers due to its ability to inhibit N-type calcium channels, which regulate sympathetic neurotransmitter release. This unique property contributes to its antihypertensive effects and extends its benefits to renoprotective, neuroprotective, and cardioprotective actions. Such broad applications are grounded in its sympathetic inhibitory actions, which have been demonstrated through various levels of examination, from cellular studies to human clinical practice (Takahara, 2009).
Improvement in Drug Delivery and Bioavailability
Research has focused on enhancing Cilnidipine's solubility and oral bioavailability, a significant challenge due to its low solubility. A notable study utilized a wet-milling method to prepare a Cilnidipine nanosuspension, demonstrating a significant increase in dissolution rate and bioavailability when compared to bulk Cilnidipine. This advancement suggests potential for improved clinical applications through enhanced drug delivery systems (Liu et al., 2020).
Cardiovascular and Renal Protection
Cilnidipine's dual L-/N-type calcium channel blocking action not only offers antihypertensive benefits but also contributes to cardiovascular and renal protection. Studies have shown its effectiveness in reducing proteinuria and preserving renal function in hypertensive patients, particularly when combined with renin-angiotensin system inhibitors. Its ability to dilate both afferent and efferent arterioles without significantly affecting heart rate or autonomic function underscores its potential in treating cardiovascular and renal diseases (Fujita et al., 2007).
Neuroprotective and Analgesic Effects
Further investigations into Cilnidipine's neuroprotective effects have revealed its ability to scavenge free radicals and activate neuroprotective pathways, suggesting its utility in conditions involving oxidative stress and neuronal damage. Additionally, its effectiveness in ameliorating neuropathic pain highlights a promising application in pain management, possibly related to its N-type calcium channel inhibition (Lee et al., 2009).
Metabolic Benefits
Cilnidipine has also been associated with metabolic benefits, including improvements in glucose metabolism and adipocytokine levels in diet-induced obese mice. Its treatment was found to enhance insulin sensitivity and elevate levels of adiponectin, a key regulator of glucose and lipid metabolism. These findings suggest potential therapeutic applications for Cilnidipine in managing metabolic disorders (Ueno et al., 2013).
Safety And Hazards
Future Directions
Cilnidipine shows promise in drug repositioning approaches . It’s a highly lipophilic dihydropyridine calcium channel blocker with high vascular selectivity, slow onset, and a longer duration of hypotensive action than earlier generation calcium channel blockers . It exhibits stable antihypertensive activity and reduced adverse effects .
properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
Record name | Cilnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cilnidipine | |
CAS RN |
132203-70-4, 132295-21-7, 132338-87-5 | |
Record name | Cilnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cilnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilnidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CILNIDIPINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CILNIDIPINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
Record name | Cilnidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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